6-(2,4-Difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,4-DIFLUOROPHENYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-DIFLUOROPHENYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a 2,4-difluorophenyl hydrazine with a furan-2-carbaldehyde to form an intermediate hydrazone, which then undergoes cyclization with a thiadiazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions might target the triazole or thiadiazole rings, potentially leading to ring-opening or other structural changes.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry
Industrially, these compounds could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for 6-(2,4-DIFLUOROPHENYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2,4-Dichlorophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The presence of the difluorophenyl group in 6-(2,4-DIFLUOROPHENYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE might confer unique properties, such as increased lipophilicity or altered electronic characteristics, which could affect its reactivity and biological activity.
Properties
Molecular Formula |
C13H6F2N4OS |
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Molecular Weight |
304.28 g/mol |
IUPAC Name |
6-(2,4-difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6F2N4OS/c14-7-3-4-8(9(15)6-7)12-18-19-11(10-2-1-5-20-10)16-17-13(19)21-12/h1-6H |
InChI Key |
FWAMUVKZYJJXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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